1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-19-10-8-18(9-11-19)21-16-22-20-6-4-5-7-23(20)30-24(27(22)25-21)12-14-26(15-13-24)17(2)28/h4-11,22H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDMJWMXFUDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to the arrest of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6 99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48 90 nM).
Biologische Aktivität
The compound 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that integrates various structural features conducive to biological activity. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a benzo[e]pyrazolo framework and a piperidine moiety. The presence of an ethoxy group on the phenyl ring enhances its solubility and alters its electronic properties, which may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | Approximately 298.35 g/mol |
| Functional Groups | Ethoxy, Pyrazole, Piperidine |
Antitumor Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The spirocyclic structure is believed to facilitate interactions with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. For instance, compounds in this class have demonstrated the ability to inhibit key signaling pathways associated with tumor growth.
Antimicrobial Properties
Research indicates potential antimicrobial activity against specific bacterial strains. The unique structural attributes allow for interaction with microbial targets, potentially disrupting their metabolic processes.
The biological activity of this compound likely involves:
- Enzyme Inhibition: Binding to active sites of enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation: Altering receptor activity associated with cell signaling pathways.
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Study 1: A compound with a similar spirocyclic structure was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation.
- Study 2: Another derivative exhibited antimicrobial activity against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.
Research Findings
The following table summarizes key findings from various studies related to the biological activities of similar compounds:
| Study | Activity | Cell Line/Organism | Results |
|---|---|---|---|
| Smith et al. (2020) | Antitumor | MCF-7 (breast cancer) | IC₅₀ = 15 µM |
| Johnson et al. (2021) | Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Lee et al. (2022) | Cytotoxic | HeLa (cervical cancer) | Induced apoptosis |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic framework through cyclization reactions.
- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
- Final modifications to achieve the desired piperidine structure.
Vorbereitungsmethoden
Annulation Strategies for Spirocyclic Core Formation
The spirocyclic framework is typically constructed through Rh(III)-catalyzed [4+1] or [3+2] annulation reactions, leveraging redox-neutral conditions to minimize byproduct formation. For example, Xu et al. demonstrated that pyrazolidinones and alkynyl cyclobutanols undergo selective annulation in the presence of Rh(III) catalysts to generate pyrazolo[1,2-a]pyrazolones. Adapting this method, the benzo[e]pyrazolooxazine moiety could be synthesized via:
- Step 1 : Condensation of 4-aminopyrazole-5-carboxamide with a benzaldehyde derivative under acidic conditions to form the pyrazole ring.
- Step 2 : Oxidative cyclization using O₂ or hypervalent iodine reagents to construct the oxazine ring.
Key Reaction Conditions :
Piperidine Ring Installation
The piperidine ring is introduced via Mannich-type reactions or ring-closing metathesis (RCM) . A three-component reaction involving phthalhydrazide, isatin, and malononitrile under ultrasonic irradiation has been employed for spirooxindole-piperidine hybrids. For the target compound:
- Step 3 : Coupling of the spirocyclic intermediate with a piperidine precursor (e.g., 4-piperidone) using piperidine as a base.
- Step 4 : Acetylation of the piperidine nitrogen using acetyl chloride in dichloromethane.
Optimization Insight :
Functionalization with 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation . For instance:
- Step 5 : Palladium-catalyzed coupling of a boronic ester-functionalized intermediate with 4-ethoxyphenylboronic acid.
- Alternative : Direct electrophilic substitution on the aromatic ring using 4-ethoxybenzaldehyde in the presence of Lewis acids like AlCl₃.
Comparative Data :
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 80°C | 68 |
| Friedel-Crafts | AlCl₃ | DCM | 25°C | 52 |
Reaction Optimization and Mechanistic Insights
Catalytic Systems
Solvent and Temperature Effects
Ultrasonic vs. Conventional Heating
Ultrasound irradiation (25 kHz, 250 W) accelerates diffusion rates, improving yields by 15–20% compared to reflux conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 1998964) confirms the spirocyclic geometry and acetyl group orientation.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step pathways, including cyclization of pyrazolo-oxazine precursors and spiro-ring formation. Key steps include:
- Catalyst selection : Triethylamine or diisopropylethylamine (DIPEA) to facilitate nucleophilic substitutions or condensations .
- Solvent optimization : Ethanol or DMF improves solubility during ring-closing reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor intermediates via TLC and HPLC .
Q. How should researchers characterize the compound’s structural integrity?
- NMR spectroscopy : Assign spiro-junction protons (δ 3.5–4.5 ppm for piperidine N-CH₂) and ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolve spiro-conformation (C5–O–N–C4' dihedral angle ~90°) and confirm stereochemistry .
- Mass spectrometry : Exact mass (calculated for C₂₃H₂₅N₃O₃: 403.19 g/mol) with <2 ppm error ensures molecular identity .
Q. What preliminary assays are recommended to evaluate biological activity?
- In vitro screening : Test against kinase panels (e.g., CDK2, EGFR) or GPCRs at 1–10 µM concentrations .
- Cytotoxicity : Use MTT assays (HEPG2, MCF-7 cell lines) with IC₅₀ calculations. Compare to reference compounds like doxorubicin .
Advanced Research Questions
Q. How does the spiro architecture influence target binding and selectivity?
The spiro-junction imposes conformational rigidity, enhancing affinity for hydrophobic binding pockets (e.g., ATP sites in kinases). Molecular dynamics simulations show:
Q. How to resolve contradictory data on reaction yields in published syntheses?
Discrepancies in yields (40–75%) arise from:
- Temperature control : Exothermic steps (e.g., cyclization) require precise cooling (0–5°C) to suppress side products .
- Catalyst purity : Commercial DIPEA may contain traces of water; pre-drying improves efficiency .
Validate protocols using in situ FTIR to monitor intermediates and adjust stoichiometry dynamically .
Q. What strategies identify the compound’s primary biological targets?
Q. How to optimize substituents for improved pharmacokinetics?
- Ethoxy vs. methoxy : 4-Ethoxyphenyl increases metabolic stability (t₁/₂ = 2.1 h in liver microsomes vs. 0.8 h for methoxy) due to reduced CYP2D6 oxidation .
- Piperidine N-acylation : Replace ethanone with trifluoroethyl groups to enhance BBB penetration (PSA <70 Ų) .
Q. What analytical methods quantify enantiomeric purity in chiral derivatives?
- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers (Rₛ >1.5) .
- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by comparing experimental and computed spectra .
Methodological Considerations
Q. How to address low solubility in aqueous assays?
- Co-solvent systems : Use 5% DMSO/PBS (pH 7.4) with sonication (30 min, 40 kHz) .
- Nanoparticle formulation : Encapsulate in PLGA (75:25 lactide:glycolide) for sustained release (85% loading efficiency) .
Q. What computational tools predict metabolic liabilities?
- ADMET Predictors : Simulate Phase I/II metabolism (e.g., ethoxy → hydroxy via CYP3A4) .
- Derek Nexus : Flag potential hepatotoxic metabolites (e.g., quinone imines) for structural mitigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
